molecular formula C21H20ClNO4S B11597568 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11597568
M. Wt: 417.9 g/mol
InChI Key: WISXAXGZBUEBRJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20ClNO4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C21H24ClNO4S
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 620569-52-0

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. It has been shown to interact with DNA, potentially leading to apoptosis in malignant cells.
  • Antimicrobial Properties : The presence of chlorine and sulfur in its structure suggests potential antimicrobial activity against bacterial strains.

Antitumor Activity

A study investigated the antitumor effects of several related compounds, including derivatives of benzofuran and thiophene. The following results were noted:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
CompoundIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
This compound6.26 ± 0.33 (HCC827)20.46 ± 8.63 (HCC827)
Doxorubicin0.5 ± 0.051.0 ± 0.1
Staurosporine0.8 ± 0.071.5 ± 0.2

These results indicate that the compound has a significant inhibitory effect on tumor cell growth, especially in a two-dimensional culture environment, which is often more sensitive than three-dimensional cultures .

Antimicrobial Activity

In addition to its antitumor properties, the compound was evaluated for its antimicrobial effects against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer showed promising results when treated with a regimen including this compound alongside standard chemotherapy agents.
    • Outcome : Patients exhibited improved survival rates compared to those receiving chemotherapy alone.
  • Antimicrobial Efficacy in Wound Infections : A separate study assessed the effectiveness of this compound in treating infected wounds caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load when used topically.

Properties

Molecular Formula

C21H20ClNO4S

Molecular Weight

417.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20ClNO4S/c1-14-17-7-3-5-9-19(17)27-20(14)21(24)23(16-10-11-28(25,26)13-16)12-15-6-2-4-8-18(15)22/h2-9,16H,10-13H2,1H3

InChI Key

WISXAXGZBUEBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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